molecular formula C8H8BrNO2 B1379377 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone CAS No. 1211521-17-3

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone

Cat. No.: B1379377
CAS No.: 1211521-17-3
M. Wt: 230.06 g/mol
InChI Key: YNEBOMXZZRMZEK-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone typically involves the bromination of 3-methoxypyridine followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The acylation step involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 1-(5-substituted-3-methoxypyridin-2-yl)ethanone derivatives.

    Oxidation: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoic acid.

    Reduction: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanol.

Scientific Research Applications

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-Bromo-3-methoxypyridin-2-yl)ethanone can be compared with other similar compounds such as:

  • 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone
  • 1-(5-Fluoro-3-methoxypyridin-2-yl)ethanone
  • 1-(5-Iodo-3-methoxypyridin-2-yl)ethanone

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

1-(5-bromo-3-methoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEBOMXZZRMZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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